molecular formula C8H12N2O2 B11750087 1-(2-Aminoethyl)-3-methoxypyridin-2-one

1-(2-Aminoethyl)-3-methoxypyridin-2-one

Cat. No.: B11750087
M. Wt: 168.19 g/mol
InChI Key: MWDZTXHETIOMDH-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-methoxypyridin-2-one is a heterocyclic compound that features a pyridine ring substituted with an aminoethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-3-methoxypyridin-2-one typically involves the reaction of 2-chloronicotinic acid with ethylenediamine, followed by methylation of the resulting product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The methylation step can be carried out using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-3-methoxypyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-3-methoxypyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-methoxypyridin-2-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)pyridin-2-one: Lacks the methoxy group, which may affect its solubility and reactivity.

    3-Methoxypyridin-2-one: Lacks the aminoethyl group, which may reduce its ability to form hydrogen bonds with biological targets.

    1-(2-Aminoethyl)-3-hydroxypyridin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group, which can influence its chemical reactivity and biological activity.

Uniqueness

1-(2-Aminoethyl)-3-methoxypyridin-2-one is unique due to the presence of both the aminoethyl and methoxy groups, which confer specific chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-(2-aminoethyl)-3-methoxypyridin-2-one

InChI

InChI=1S/C8H12N2O2/c1-12-7-3-2-5-10(6-4-9)8(7)11/h2-3,5H,4,6,9H2,1H3

InChI Key

MWDZTXHETIOMDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN(C1=O)CCN

Origin of Product

United States

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